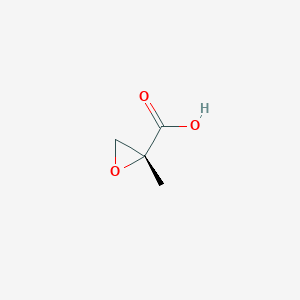

(2R)-2-Methyloxirane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEUSVYSDPXJAP-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162251-75-4 | |

| Record name | (2R)-2-methyloxirane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r 2 Methyloxirane 2 Carboxylic Acid and Its Stereoisomers

Asymmetric Epoxidation Strategies

Asymmetric epoxidation involves the direct conversion of a double bond into an epoxide with control over the stereochemistry of the newly formed chiral centers. Several catalytic systems have been established as powerful tools for this transformation.

Sharpless Epoxidation Variants

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org The reaction employs a catalytic system composed of titanium tetra(isopropoxide) (Ti(Oi-Pr)₄) and a chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant. organic-chemistry.orgharvard.edu A key feature of this method is that for a given tartrate enantiomer, the epoxide oxygen is delivered to the same face of the alkene regardless of the substrate's substitution pattern. wikipedia.org

For the synthesis of (2R)-2-Methyloxirane-2-carboxylic acid, a direct application of the Sharpless epoxidation is not feasible as the corresponding precursor, methacrylic acid, lacks the required allylic alcohol functionality. However, a chemoenzymatic route can be envisioned starting from methallyl alcohol (2-methyl-2-propen-1-ol). Epoxidation of methallyl alcohol using the Sharpless conditions would yield the chiral intermediate (2R)-2-methylglycidol. Subsequent oxidation of the primary alcohol group would then furnish the desired (2R)-2-Methyloxirane-2-carboxylic acid. The choice of D-(-)-DIPT or L-(+)-DIPT determines the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the final product.

Table 1: Representative Examples of Sharpless Asymmetric Epoxidation of Allylic Alcohols

This table illustrates the typical performance of the Sharpless epoxidation on substrates structurally similar to the precursor of the target compound.

| Allylic Alcohol Substrate | Chiral Ligand | Temp (°C) | Yield (%) | ee (%) |

| (E)-2-Hexen-1-ol | (+)-DIPT | -20 | 89 | >98 |

| Geraniol | (+)-DET | -20 | 95 | 91 |

| Cinnamyl alcohol | (+)-DET | -12 | 88 | 95 |

| 3-Methyl-2-buten-1-ol | (-)-DET | -20 | 90 | 94 |

Jacobsen-Katsuki Epoxidation Approaches

The Jacobsen-Katsuki epoxidation provides a complementary method to the Sharpless epoxidation, as it is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins. organic-chemistry.orgwikipedia.org This method utilizes a chiral manganese(III)-salen complex as the catalyst, with common oxidants including sodium hypochlorite (B82951) (NaOCl) and m-chloroperoxybenzoic acid (mCPBA). acsgcipr.org The stereochemical outcome of the reaction is dictated by the chirality of the salen ligand. organic-chemistry.org

The synthesis of (2R)-2-Methyloxirane-2-carboxylic acid via this approach would likely start from an ester of methacrylic acid, such as methyl methacrylate. As a trisubstituted alkene, this substrate can be challenging for the standard Jacobsen-Katsuki system. However, modifications to the catalyst and reaction conditions, such as the addition of an N-oxide co-catalyst (e.g., pyridine (B92270) N-oxide), have been shown to improve reaction rates and enantioselectivities for such substrates. organic-chemistry.org The resulting epoxy ester can then be hydrolyzed to afford the target carboxylic acid. The mechanism is believed to involve a manganese(V)-oxo intermediate, although radical and metalla-oxetane pathways have also been proposed. wikipedia.orgacsgcipr.org

Table 2: Performance of Jacobsen-Katsuki Epoxidation on Various Olefins

This table shows the versatility of the Jacobsen-Katsuki epoxidation for different substrate classes, including those relevant to the target molecule's precursors.

| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) |

| (Z)-1-Phenylpropene | (R,R)-Jacobsen's Catalyst | NaOCl | 84 | 97 |

| Indene | (R,R)-Jacobsen's Catalyst | NaOCl | >99 | 98 |

| Dihydronaphthalene | (S,S)-Jacobsen's Catalyst | mCPBA | 97 | 96 |

| Methyl Cinnamate | (R,R)-Katsuki's Catalyst | NaOCl | 75 | 92 |

Organocatalytic Epoxidation Protocols

In recent decades, organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For epoxidation, several organocatalytic systems have been developed that are particularly effective for electron-deficient olefins, such as α,β-unsaturated carboxylic acid derivatives. nih.gov

One prominent method involves the use of chiral ketones, such as the fructose-derived Shi catalyst, which generates a chiral dioxirane (B86890) in situ upon reaction with a stoichiometric oxidant like Oxone (potassium peroxymonosulfate). scilit.comnih.gov This system has proven highly effective for the epoxidation of a range of trans- and trisubstituted α,β-unsaturated esters, achieving high yields and excellent enantioselectivities (82-98% ee). nih.gov

Another approach utilizes chiral amine catalysts, such as silyl-protected pyrrolidines, which can catalyze the epoxidation of α,β-unsaturated aldehydes with environmentally benign oxidants like hydrogen peroxide (H₂O₂). nih.govorganic-chemistry.org The resulting α,β-epoxy aldehyde can subsequently be oxidized to the corresponding carboxylic acid. Furthermore, derivatives of Cinchona alkaloids have been employed as phase-transfer catalysts for the asymmetric epoxidation of α,β-unsaturated ketones, a methodology that could be adapted for the synthesis of (2R)-2-Methyloxirane-2-carboxylic acid from its corresponding ester. acs.org

Table 3: Organocatalytic Epoxidation of α,β-Unsaturated Carbonyl Compounds

This table summarizes results from various organocatalytic systems applicable to the synthesis of the target epoxide.

| Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) |

| Ethyl (E)-Cinnamate | Shi Catalyst | Oxone | 95 | 96 |

| (E)-Cinnamaldehyde | Chiral Pyrrolidine | H₂O₂ | 92 | 97 |

| (E)-Chalcone | Cinchona Alkaloid PTC | H₂O₂ | 99 | >99 |

| Methyl Methacrylate | Shi Catalyst | Oxone | 85 | 90 |

Metal-Catalyzed Asymmetric Epoxidation

Beyond the Sharpless and Jacobsen-Katsuki systems, a variety of other metal-based catalysts have been developed for asymmetric epoxidation. These systems often feature different metals and ligand architectures, expanding the substrate scope and offering alternative reaction conditions.

For instance, lanthanide-based catalysts, such as the La-BINOL-Ph₃As=O complex, have been shown to effectively catalyze the epoxidation of α,β-unsaturated carboxylic acid derivatives using TBHP as the oxidant. This system is particularly relevant for the synthesis of (2R)-2-Methyloxirane-2-carboxylic acid, as it is designed for substrates possessing a carboxylic acid moiety or a derivative thereof.

Additionally, complexes of earth-abundant and non-toxic metals like iron have been investigated. An iron(II) triflate (Fe(OTf)₂) complex with a chiral phenanthroline ligand has been successfully used for the catalytic asymmetric epoxidation of acyclic β,β-disubstituted enones. nih.gov While the direct substrate is a ketone, the development of such catalysts highlights the ongoing effort to create more sustainable and economical epoxidation methods that could be adapted for α,β-unsaturated esters or acids.

Table 4: Alternative Metal-Catalyzed Asymmetric Epoxidation Systems

This table presents data from emerging metal-catalyzed epoxidation methods.

| Substrate Type | Catalyst System | Oxidant | Yield (%) | ee (%) |

| α,β-Unsaturated Imidazolide | La-(R)-BINOL-Ph₃As=O | TBHP | 91 | 96 |

| β,β-Disubstituted Enone | Fe(OTf)₂ / Chiral Phenanthroline | H₂O₂ | 85 | 92 |

| Terminal Alkene | Chiral Ruthenium Porphyrin | 2,6-Dichloropyridine N-oxide | 82 | 88 |

Enantioselective Synthesis from Precursors

An alternative to direct asymmetric epoxidation is the synthesis of the target molecule from a chiral precursor, where the stereochemistry is installed prior to the formation of the epoxide ring. Biocatalytic and chemoenzymatic routes are particularly powerful in this regard.

Biocatalytic Transformations and Chemoenzymatic Routes

Biocatalysis utilizes enzymes or whole microbial cells to perform highly selective chemical transformations under mild reaction conditions. nih.gov For the synthesis of enantiopure compounds like (2R)-2-Methyloxirane-2-carboxylic acid, one of the most common biocatalytic strategies is kinetic resolution.

In a typical chemoenzymatic approach, a racemic mixture of methyl 2-methyloxirane-2-carboxylate would be subjected to enzymatic hydrolysis using a lipase (B570770) or an esterase. These enzymes exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid while leaving the other enantiomer unreacted. For example, Lipase B from Candida antarctica, often immobilized as Novozym 435, is widely used for such resolutions. mdpi.com By selecting the appropriate enzyme, one could selectively hydrolyze the (S)-ester, allowing for the isolation of the desired (R)-ester with high enantiomeric excess. The separated (R)-ester can then be hydrolyzed to (2R)-2-Methyloxirane-2-carboxylic acid via conventional chemical methods.

Other biocatalytic methods include the direct asymmetric epoxidation of a C=C double bond by monooxygenase enzymes or the asymmetric reduction of a prochiral ketone to a chiral alcohol precursor by ketoreductases (KREDs). nih.govmdpi.com These methods offer direct access to chiral building blocks but may require significant enzyme engineering to achieve high activity and selectivity for a specific non-natural substrate.

Table 5: Examples of Biocatalytic Kinetic Resolution

This table shows representative examples of enzymatic resolutions relevant to the synthesis of chiral epoxides and esters.

| Substrate | Enzyme | Transformation | Product | ee (%) |

| Racemic Styrene Oxide | Epoxide Hydrolase | Hydrolytic Resolution | (R)-Styrene Oxide | >99 |

| Racemic Glycidyl Butyrate | Lipase (from Pseudomonas sp.) | Hydrolytic Resolution | (R)-Glycidyl Butyrate | 98 |

| Racemic Methyl 2-chloropropanoate | Novozym 435 | Hydrolytic Resolution | (R)-Methyl 2-chloropropanoate | >99 |

| Racemic 1-Phenylethanol | Novozym 435 | Acylation | (R)-1-Phenylethyl acetate | >99 |

Chiral Auxiliary-Controlled Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for future use. wikipedia.org This strategy is a powerful tool in asymmetric synthesis for producing enantiomerically pure compounds.

In the context of synthesizing (2R)-2-methyloxirane-2-carboxylic acid, a chiral auxiliary-controlled pathway would typically involve the following steps:

Attachment of Auxiliary: A prochiral precursor, such as methacrylic acid, is covalently bonded to a chiral auxiliary. Common auxiliaries include Evans oxazolidinones or pseudoephedrine derivatives, which form amides with carboxylic acids. wikipedia.orgnih.gov

Diastereoselective Epoxidation: The presence of the chiral auxiliary on the substrate creates a chiral environment. One face of the alkene double bond is sterically hindered by the auxiliary, forcing an incoming epoxidizing agent to attack from the less hindered face. wikipedia.org This results in the formation of one diastereomer of the epoxide in preference to the other.

Removal of Auxiliary: The final step is the cleavage of the auxiliary group from the epoxidized product, typically through hydrolysis, to yield the enantiomerically enriched (2R)-2-methyloxirane-2-carboxylic acid. nih.gov The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity in the epoxidation step. wikipedia.org

For example, pseudoephedrine can be reacted with a carboxylic acid to form a corresponding amide. wikipedia.org The α-proton can be deprotonated to form an enolate, which can then undergo a diastereoselective reaction. The stereochemistry of the product is directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.gov |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) / (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Asymmetric alkylation of ketones and aldehydes |

Kinetic Resolution and Dynamic Kinetic Asymmetric Transformation (DYKAT) in Epoxide Synthesis

Kinetic resolution and dynamic kinetic asymmetric transformation (DYKAT) are powerful methods for obtaining enantiomerically pure compounds from racemic mixtures. thieme.de

Kinetic Resolution (KR) is a process where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent than the other. thieme.de This difference in reaction rates allows for the separation of the two enantiomers. A significant drawback of traditional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%, as the other half of the starting material is left unreacted or converted to a different product. thieme.de In the synthesis of chiral epoxides, this could involve the selective opening or transformation of one enantiomer from a racemic epoxide mixture, leaving the desired enantiomer untouched.

Dynamic Kinetic Asymmetric Transformation (DYKAT) , also referred to as Dynamic Kinetic Resolution (DKR), overcomes the 50% yield limitation of KR. thieme.dewikipedia.org This method is applicable when the starting material's stereocenter can be easily racemized (interconverted between its R and S forms) under the reaction conditions. wikipedia.org DYKAT combines the kinetic resolution process with a simultaneous in situ racemization of the starting material. thieme.de As the faster-reacting enantiomer is consumed by the chiral catalyst, the slow-reacting enantiomer continuously equilibrates to form more of the faster-reacting one. thieme.de This dynamic process allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. thieme.dewikipedia.org

For the synthesis of (2R)-2-methyloxirane-2-carboxylic acid, a DYKAT approach could involve a racemic precursor where the stereocenter can be epimerized. A chiral catalyst would then selectively catalyze the epoxidation of one enantiomer, while the remaining enantiomer continuously racemizes, ultimately funneling the entire mixture toward the desired (2R) product. wikipedia.org Both transition-metal complexes and enzymes (biocatalysts) have been successfully employed as catalysts in DYKAT processes. researchgate.netnih.gov

Green Chemistry Principles in Oxiranecarboxylic Acid Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnih.gov Key principles include waste prevention, maximizing atom economy, and using safer chemicals and solvents. numberanalytics.comnih.gov

The choice of oxidant is critical to the environmental impact of an epoxidation reaction. Traditional methods often employ stoichiometric amounts of peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. mdpi.comorientjchem.org A major drawback of these reagents is the generation of a stoichiometric amount of carboxylic acid waste, which can be hazardous and difficult to separate from the product. mdpi.com

In line with green chemistry principles, there has been a significant shift toward the use of more sustainable oxidants.

Hydrogen Peroxide (H₂O₂): H₂O₂ is considered an ideal "green" oxidant because its only byproduct is water, making it an environmentally benign choice. mdpi.comacsgcipr.org While often requiring a catalyst to achieve high reactivity and selectivity, catalytic systems utilizing metals like manganese or rhenium, or even metal-free organocatalysts, have been developed to efficiently activate H₂O₂ for epoxidation. mdpi.comorganic-chemistry.org

Molecular Oxygen (O₂): As a readily available and inexpensive oxidant, molecular oxygen is another eco-friendly option. However, its use can be limited by challenges in controlling selectivity, which may lead to over-oxidation or other side reactions. mdpi.com

The use of these greener oxidants, particularly in catalytic systems, significantly reduces waste and environmental impact compared to traditional stoichiometric methods. mdpi.comorganic-chemistry.org

Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. wikipedia.org It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100% jocpr.com

A reaction with high atom economy is one that generates minimal byproducts. wikipedia.org For instance, addition reactions have a 100% atom economy in theory. wikipedia.org

In epoxidation, the choice of oxidant dramatically affects the atom economy.

High Atom Economy: A catalytic epoxidation using hydrogen peroxide (H₂O₂) approaches ideal atom economy. The oxygen atom is transferred to the alkene, and the only byproduct is water.

Low Atom Economy: The use of a stoichiometric reagent like m-CPBA results in poor atom economy. For every mole of epoxide produced, a mole of m-chlorobenzoic acid is generated as a byproduct, which constitutes a significant amount of waste. greenchemistry-toolkit.org

Another metric used to quantify waste is the E-factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. researchgate.net A lower E-factor signifies a greener, more efficient process. The fine chemical and pharmaceutical industries have historically had very high E-factors, highlighting the need for waste minimization strategies like employing high atom economy reactions. numberanalytics.comresearchgate.net By adopting catalytic methods with sustainable oxidants, the synthesis of oxiranecarboxylic acids can be made significantly more efficient, aligning with the core principles of waste prevention and atom economy. numberanalytics.comjocpr.com

Mechanistic Investigations of 2r 2 Methyloxirane 2 Carboxylic Acid Reactivity

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the epoxide ring of (2R)-2-Methyloxirane-2-carboxylic acid can be catalyzed by either acid or base, leading to distinct mechanistic pathways and products. The regioselectivity and stereochemistry of these reactions are highly dependent on the nature of the catalyst and the nucleophile.

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and creates a better leaving group. pdx.edu The subsequent nucleophilic attack proceeds through a transition state that has considerable carbocationic character.

The acid-catalyzed ring-opening of unsymmetrical epoxides can exhibit characteristics of both SN1 and SN2 reactions. For (2R)-2-Methyloxirane-2-carboxylic acid, one of the epoxide carbons (C2) is tertiary, while the other (C3) is primary. In the protonated epoxide, a partial positive charge develops on the ring carbons. This positive charge is better stabilized at the more substituted tertiary C2 carbon. pdx.eduviu.ca Consequently, the nucleophilic attack occurs preferentially at this more substituted position. pdx.edu This regioselectivity is a hallmark of an SN1-like mechanism, where the stability of the incipient carbocation directs the reaction's course. The reaction proceeds via backside attack of the nucleophile on the protonated epoxide. pdx.edu

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of (2R)-2-Methyloxirane-2-carboxylic Acid

| Feature | Description |

| Catalyst | Acid (e.g., H₃O⁺) |

| Initial Step | Protonation of the epoxide oxygen |

| Reaction Center | C2 (tertiary carbon) |

| Mechanism Character | SN1-like |

| Driving Factor | Stabilization of the partial positive charge at the more substituted carbon (C2) |

| Major Product | Nucleophilic attack at C2 |

Despite the SN1-like nature of the regioselectivity, the nucleophilic attack on the protonated epoxide occurs via a backside approach, similar to a standard SN2 reaction. pdx.edu This leads to a predictable stereochemical outcome: inversion of configuration at the carbon atom that is attacked. Since the nucleophile attacks the C2 carbon, which is the (R)-stereocenter of the starting material, the resulting product will have the opposite (S) configuration at this center. For example, the acid-catalyzed hydrolysis of (2R)-2-Methyloxirane-2-carboxylic acid yields (2S)-2,3-dihydroxy-2-methylpropanoic acid.

In the presence of a base, the reaction mechanism for epoxide ring-opening is fundamentally different from the acid-catalyzed pathway. The reaction proceeds via a direct nucleophilic attack on one of the epoxide carbons without prior protonation of the oxygen atom.

Base-catalyzed epoxide opening is a classic SN2 reaction. youtube.com The regioselectivity of this reaction is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. pdx.eduyoutube.com In the case of (2R)-2-Methyloxirane-2-carboxylic acid, the C2 carbon is a sterically crowded tertiary center, while the C3 carbon is a less hindered primary center. Therefore, nucleophilic attack under basic conditions occurs almost exclusively at the C3 position. youtube.com It is also important to note that under basic conditions, the carboxylic acid moiety will be deprotonated to form a carboxylate, which may further influence the reaction electronically but does not change the sterically driven regioselectivity.

Table 2: Regioselectivity in Base-Catalyzed Ring Opening of (2R)-2-Methyloxirane-2-carboxylic Acid

| Feature | Description |

| Catalyst | Base (e.g., OH⁻) |

| Initial Step | Nucleophilic attack on an epoxide carbon (and deprotonation of the carboxylic acid) |

| Reaction Center | C3 (primary carbon) |

| Mechanism Character | SN2-like |

| Driving Factor | Steric hindrance; attack occurs at the less substituted carbon (C3) |

| Major Product | Nucleophilic attack at C3 |

The stereochemical outcome of the base-catalyzed ring-opening is a direct consequence of the SN2 mechanism. The reaction involves a backside attack by the nucleophile on the C3 carbon. However, C3 is not a stereocenter. The original stereocenter at C2 is not directly involved in the ring-opening reaction; no bonds to this chiral center are broken or formed during the nucleophilic attack. As a result, the configuration at C2 is retained throughout the reaction. Therefore, the base-catalyzed hydrolysis of (2R)-2-Methyloxirane-2-carboxylic acid results in the formation of (2R)-2,3-dihydroxy-2-methylpropanoic acid, preserving the original stereochemistry at C2.

Diverse Nucleophile Reactivity

The reactivity of (2R)-2-Methyloxirane-2-carboxylic acid towards nucleophiles is dictated by the nature of the nucleophile and the reaction conditions. Strong nucleophiles and bases may react with the carboxylic acid proton first, while other nucleophiles may preferentially attack one of the electrophilic carbons of the oxirane ring. Acidic conditions typically activate the oxirane ring towards ring-opening by protonating the oxygen atom, making it a better leaving group.

Carboxylic acids and alcohols are generally weak nucleophiles, and their reaction with the oxirane ring of (2R)-2-Methyloxirane-2-carboxylic acid typically requires acid catalysis. The catalyst protonates the epoxide oxygen, enhancing the electrophilicity of the ring carbons. This protonation facilitates nucleophilic attack and ring-opening.

Under acidic conditions, the ring-opening mechanism can exhibit characteristics of both SN1 and SN2 pathways. The attack occurs at the more sterically hindered tertiary carbon (C2). This regioselectivity is due to the formation of a transient species with significant positive charge development on the more substituted carbon, which can better stabilize the charge. The reaction with an alcohol (R'-OH) results in the formation of a β-alkoxy-α-hydroxy acid.

The presence of the molecule's own carboxylic acid group introduces the possibility of intramolecular reactions, such as the formation of a lactone, although this is generally less favored than intermolecular reactions with solvent or another nucleophile present in excess. The direct esterification of the carboxylic acid group with an alcohol is also a possible reaction, which is typically catalyzed by a strong acid. libretexts.org

Table 1: Reactions with Oxygen-Containing Nucleophiles

| Nucleophile | Reagents/Conditions | Major Product Structure | Reaction Type |

| Alcohol (e.g., Methanol) | H⁺ (catalyst) | (R)-3-hydroxy-2-methoxy-2-methylpropanoic acid | Oxirane Ring-Opening |

| Water | H⁺ (catalyst) | (R)-2,3-dihydroxy-2-methylpropanoic acid | Oxirane Hydrolysis |

Nitrogen-based nucleophiles, such as amines and azides, are generally more potent than their oxygen counterparts and can facilitate the ring-opening of the oxirane.

Amines: Primary and secondary amines are effective nucleophiles that can open the epoxide ring, often without the need for a catalyst. The reaction typically proceeds via an SN2 mechanism, where the amine attacks the least sterically hindered carbon (C3) of the oxirane ring. This pathway leads to the formation of β-amino-α-hydroxy acids. The initial reaction involves the deprotonation of the carboxylic acid by the amine, forming an ammonium (B1175870) carboxylate salt, followed by the intramolecular or intermolecular nucleophilic attack on the epoxide.

Azides: The azide (B81097) ion (N₃⁻) is a strong nucleophile that can also open the oxirane ring via an SN2 attack at the C3 position to yield a β-azido-α-hydroxy acid. This product is a valuable synthetic intermediate that can be subsequently reduced to the corresponding β-amino acid. Alternatively, under acidic conditions, hydrazoic acid (HN₃) can react with the carboxylic acid moiety in a process known as the Schmidt reaction, which would convert the carboxylic acid into an amine after rearrangement and loss of carbon dioxide and nitrogen gas. wikipedia.org

Table 2: Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Reagents/Conditions | Major Product Structure | Reaction Type |

| Amine (e.g., R'NH₂) | Heat | (R)-3-(R'-amino)-2-hydroxy-2-methylpropanoic acid | Oxirane Ring-Opening |

| Azide (NaN₃) | H₂O/Solvent | (R)-3-azido-2-hydroxy-2-methylpropanoic acid | Oxirane Ring-Opening |

| Hydrazoic Acid (HN₃) | H₂SO₄ | (R)-1-amino-1-methyloxirane | Schmidt Reaction |

The reaction with carbon-based nucleophiles like organometallic reagents is complex due to the multiple reactive sites on the substrate.

Organolithium and Grignard Reagents: These strong nucleophiles are also strong bases. Their initial reaction with (2R)-2-Methyloxirane-2-carboxylic acid is a rapid acid-base reaction, where the organometallic reagent deprotonates the carboxylic acid to form a lithium or magnesium carboxylate salt. youtube.compharmacy180.com For Grignard reagents, the reaction often ceases at this stage, as the resulting carboxylate is generally unreactive towards further nucleophilic attack. pharmacy180.com

Organolithium reagents, being more reactive, can sometimes react further. A second equivalent of the organolithium reagent can attack the carboxylate, leading to a dianionic tetrahedral intermediate that, upon acidic workup, yields a ketone. pharmacy180.com However, a competing reaction is the nucleophilic attack on the oxirane ring. Softer organometallic reagents, like organocuprates (Gilman reagents), are known to favor conjugate addition and ring-opening of epoxides. By analogy with similar aziridine (B145994) systems, it is expected that an organocuprate would attack the less substituted C3 carbon of the oxirane ring, leading to the formation of a new carbon-carbon bond and yielding an α-hydroxy acid derivative after workup. rsc.org

Table 3: Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagents/Conditions | Expected Major Product (after workup) | Reaction Pathway |

| R'MgX (Grignard) | 1. THF, 2. H₃O⁺ | (2R)-2-Methyloxirane-2-carboxylic acid (starting material recovery) | Acid-base reaction only |

| R'Li (Organolithium) | 1. 2 equiv. THF, 2. H₃O⁺ | (R)-1-hydroxy-1-(1-hydroxy-1-R'-ethyl)cyclopropane or Ketone from carboxylate reaction | Ring-opening or Carboxylate addition |

| (R')₂CuLi (Organocuprate) | 1. THF, 2. H₃O⁺ | (R)-2-hydroxy-2-methyl-3-R'-propanoic acid | SN2 Oxirane Ring-Opening |

Rearrangement Pathways

The Meinwald rearrangement is the acid-catalyzed isomerization of an epoxide to a carbonyl compound (an aldehyde or a ketone). researchgate.net For (2R)-2-Methyloxirane-2-carboxylic acid, this reaction would be initiated by the protonation of the oxirane oxygen. This is followed by the cleavage of the C2-O bond to form a tertiary carbocation at C2, which is stabilized by the adjacent methyl group.

In the classic Meinwald rearrangement, a 1,2-hydride or 1,2-alkyl shift occurs to give a protonated carbonyl, which then deprotonates to yield the final product. In this specific molecule, a 1,2-hydride shift from C3 would lead to an aldehyde. The resulting product would be 2-formyl-2-hydroxypropanoic acid. This rearrangement provides a pathway to convert the oxirane functionality into a different carbonyl-containing structure, further diversifying the synthetic utility of the parent molecule.

Oxidative and Reductive Transformations of the Oxirane Ring

The oxirane ring can undergo oxidative cleavage of the carbon-carbon bond. Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly used for the cleavage of vicinal diols. Therefore, a two-step process involving hydrolysis of the epoxide to the corresponding diol, (R)-2,3-dihydroxy-2-methylpropanoic acid, followed by oxidative cleavage would break the C2-C3 bond. This sequence would yield pyruvic acid (2-oxopropanoic acid) and formaldehyde.

Table 4: Oxidative and Reductive Transformations

| Transformation | Reagents/Conditions | Final Product |

| Oxidative Cleavage | 1. H₃O⁺, 2. HIO₄ | Pyruvic acid and Formaldehyde |

| Reductive Opening | 1. LiAlH₄ (excess), 2. H₃O⁺ | (2R)-2-methylpropane-1,2,3-triol |

Computational and Theoretical Studies on 2r 2 Methyloxirane 2 Carboxylic Acid and Analogous Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important method in computational chemistry for elucidating reaction mechanisms. By calculating the electron density of a system, DFT can accurately predict molecular structures, energies, and properties, offering deep insights into the factors that govern chemical transformations involving (2R)-2-Methyloxirane-2-carboxylic acid and its analogs.

A key application of DFT in studying chemical reactions is the characterization of transition states and the calculation of activation energy barriers (ΔG‡). The high reactivity of epoxides, such as (2R)-2-Methyloxirane-2-carboxylic acid, is largely due to the significant ring strain of the three-membered oxirane ring. Nucleophilic attack leads to the opening of this ring, relieving the strain.

DFT calculations on analogous epoxy-carboxylic acid systems have shown that the activation energy for the ring-opening reaction is influenced by several factors, including the nature of the nucleophile, the substitution on the epoxide ring, and the presence of a catalyst. For instance, in the uncatalyzed reaction of an epoxy ring with a carboxylic acid, the carboxylic acid can act as its own promoter, with one molecule facilitating the ring opening by another. This self-promotion lowers the activation barrier significantly. In catalyzed reactions, a catalyst can facilitate the epoxide ring opening, further reducing the activation energy. Theoretical predictions for activation energies in catalyzed epoxy-carboxylic acid reactions generally fall in the range of 71 to 94 kJ/mol.

The regioselectivity of the ring-opening reaction (i.e., which of the two carbon atoms of the oxirane ring is attacked by the nucleophile) is also a critical aspect that can be elucidated through DFT. For an unsymmetrical epoxide like (2R)-2-Methyloxirane-2-carboxylic acid, nucleophilic attack can occur at either the substituted C2 or the unsubstituted C3 carbon atom. Under basic or neutral conditions, the reaction typically proceeds via an SN2-like mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C3). In contrast, under acidic conditions, the reaction can exhibit more SN1-like character, with the attack favoring the more substituted carbon atom (C2) that can better stabilize a partial positive charge in the transition state. DFT calculations allow for the precise determination of the transition state structures and their corresponding energies for both pathways, thereby predicting the favored regioisomer.

| Epoxide System | Nucleophile/Conditions | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Phenol-Epoxide | Tetraphenylphosphonium-tetraphenylborate catalyzed | DFT | 36.1 |

| 2-methyloxirane | Frustrated Lewis Pair (tBu2PCH2BPh2) | ωB97X-D/6-31G** | 44.4 |

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are fundamental to understanding the behavior of chiral molecules like (2R)-2-Methyloxirane-2-carboxylic acid. These effects dictate the preferred conformations and the stereochemical outcome of reactions. DFT, often in conjunction with Natural Bond Orbital (NBO) analysis, is a powerful tool for dissecting these intricate electronic interactions.

In the context of epoxide ring-opening, stereoelectronic effects play a crucial role in determining the trajectory of the incoming nucleophile and the subsequent stereochemistry of the product. The anti-periplanar arrangement of the nucleophile's attacking orbital and the C-O σ* antibonding orbital of the epoxide ring is generally favored, leading to the characteristic inversion of stereochemistry in SN2 reactions.

For (2R)-2-Methyloxirane-2-carboxylic acid, the presence of both a methyl and a carboxylic acid group at the C2 position introduces significant electronic and steric influences. The carboxylic acid group, particularly in its deprotonated carboxylate form, can act as an intramolecular nucleophile or directing group, influencing the regioselectivity of an external nucleophile's attack. DFT and NBO analyses can quantify the stabilizing and destabilizing orbital interactions, such as hyperconjugation, that influence the ground state and transition state geometries. These analyses can reveal, for instance, how the orientation of the carboxylic acid group relative to the oxirane ring affects the electron distribution and, consequently, the reactivity of the epoxide carbons.

The surrounding medium, or solvent, can have a profound impact on reaction rates and mechanisms. Computational models can account for these environmental effects through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, represent the solvent as a continuous dielectric medium.

For reactions involving charged or highly polar species, such as the ring-opening of (2R)-2-Methyloxirane-2-carboxylic acid, solvation effects are particularly important. The transition state of the reaction is often more polar than the reactants, and polar solvents can stabilize the transition state, thereby lowering the activation energy and accelerating the reaction. DFT calculations incorporating a solvation model can provide a more realistic picture of the reaction energetics in solution. For instance, studies on analogous systems have shown that the regioselectivity of epoxide ring-opening can be influenced by solvent polarity.

The catalytic role of the medium can also be investigated. In protic solvents, hydrogen bonding between the solvent and the epoxide oxygen can activate the epoxide towards nucleophilic attack. DFT calculations can model these hydrogen-bonding interactions and quantify their effect on the activation barrier. Furthermore, the acidity or basicity of the medium, which dictates the protonation state of the carboxylic acid group and the nature of the nucleophile, can be computationally modeled to understand its influence on the reaction pathway.

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of molecular flexibility.

For (2R)-2-Methyloxirane-2-carboxylic acid, MD simulations can be used to investigate the preferred conformations of the molecule in different environments. The orientation of the carboxylic acid group relative to the oxirane ring is subject to rotational flexibility. MD simulations can reveal the most stable rotamers and the energy barriers between them. This is particularly important in understanding how the molecule presents itself to incoming reactants or in a biological active site.

In solution, MD simulations can provide a detailed picture of the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with the different functional groups. This can offer a more nuanced understanding of solvation effects than implicit models alone. For instance, MD simulations of chiral carboxylic acids in solution have been used to study their self-association and interactions with other chiral molecules.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical reactivity or biological activity. These descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which are valuable for predicting the properties of new molecules without the need for extensive experimental testing.

For (2R)-2-Methyloxirane-2-carboxylic acid and its analogs, several quantum chemical descriptors can be calculated using DFT to rationalize and predict their reactivity. Some key descriptors include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an epoxide, the MEP would show the electrophilic nature of the ring carbons.

Atomic Charges: Calculated atomic charges (e.g., Mulliken or NBO charges) can quantify the partial positive charge on the epoxide carbons, indicating their susceptibility to nucleophilic attack.

By calculating these descriptors for a series of related oxirane derivatives, it is possible to establish correlations between their electronic structure and their experimentally observed reactivity, such as reaction rates or enantioselectivity. For example, a 3D-QSAR study on a set of 2,2-disubstituted epoxides showed that steric and electrostatic fields could be correlated with the enantioselectivity of their enzymatic ring-opening.

| Descriptor | Significance | Expected Trend for High Reactivity |

|---|---|---|

| HOMO Energy | Electron-donating ability | Higher energy (for nucleophiles) |

| LUMO Energy | Electron-accepting ability | Lower energy (for electrophiles) |

| HOMO-LUMO Gap | Chemical reactivity and stability | Smaller gap |

| Electrophilicity Index (ω) | Global electrophilic nature | Higher value |

| Chemical Hardness (η) | Resistance to change in electron distribution | Lower value |

Advanced Analytical Methodologies for Stereochemical Characterization

Chiral Chromatography Techniques (e.g., HPLC, GC)

Chiral chromatography is a cornerstone for the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is particularly effective for resolving chiral carboxylic acids.

Detailed Research Findings: For carboxylic acids like 2-methyloxirane-2-carboxylic acid, polysaccharide-based CSPs are highly successful. Columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for the separation of various chiral acids. researchgate.netresearchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding with the carbamate (B1207046) groups, π-π interactions with the aromatic rings, and steric hindrance within the chiral grooves of the polysaccharide structure.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like n-hexane) with an alcohol (such as isopropanol) and a small amount of an acidic modifier (e.g., trifluoroacetic acid) are commonly used. researchgate.net The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving chromatographic efficiency. Polar organic modes, using mobile phases like methanol (B129727) or acetonitrile, also offer viable separation conditions. researchgate.net

Gas Chromatography (GC) on chiral columns, often featuring derivatized cyclodextrins, is another powerful technique. gcms.cz For a non-volatile compound like 2-methyloxirane-2-carboxylic acid, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically required prior to analysis. This method can provide excellent resolution and high sensitivity, making it suitable for determining enantiomeric excess.

Table 1: Representative Chiral HPLC Separation Parameters for 2-Methyloxirane-2-carboxylic acid Enantiomers This interactive table provides hypothetical yet realistic parameters based on published separations of similar chiral carboxylic acids.

| Parameter | Value | Description |

|---|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | A polysaccharide-based chiral stationary phase widely used for resolving acidic compounds. |

| Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v) | A typical normal-phase eluent system for chiral separations of carboxylic acids. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Wavelength for detecting the carboxyl chromophore. |

| Retention Time (t_R1_) | 8.5 min ((S)-enantiomer) | The time taken for the first-eluting enantiomer to pass through the column. |

| Retention Time (t_R2_) | 10.2 min ((R)-enantiomer) | The time taken for the second-eluting enantiomer to pass through the column. |

| Separation Factor (α) | 1.20 | A measure of the selectivity between the two enantiomers (t_R2_'/t_R1_'). |

| Resolution (R_s_) | 2.15 | A measure of the degree of separation between the two peaks. A value >1.5 indicates baseline separation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation. While standard ¹H and ¹³C NMR spectra confirm the molecular constitution, advanced methods are required to probe the stereochemistry.

For a molecule like (2R)-2-Methyloxirane-2-carboxylic acid, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are first used to unambiguously assign all proton and carbon signals. Beyond these, more sophisticated techniques provide deeper stereochemical insights.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect through-space correlations between protons that are close to each other (<5 Å). wordpress.comcolumbia.edu For this molecule, a ROESY experiment could reveal correlations between the protons of the methyl group and the diastereotopic protons of the -CH₂- group in the oxirane ring, helping to define the molecule's preferred solution-state conformation.

Pure Shift ROESY: Overcrowding in spectra can obscure important correlations. Pure shift techniques simplify complex spectra by collapsing multiplet structures into singlets in the indirect dimension, significantly enhancing resolution. A pure-shift ROESY experiment would be particularly useful for resolving any overlapping signals and accurately quantifying cross-relaxation rates to determine inter-proton distances. tu-darmstadt.de

T1 Relaxation and DOSY: While not primary methods for stereochemical assignment, T1 (spin-lattice) relaxation times can differ for nuclei in diastereomeric complexes. Diffusion-Ordered Spectroscopy (DOSY) separates NMR signals based on the diffusion coefficient of molecules, which can be used to analyze mixtures containing the analyte and a chiral solvating agent.

In an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish them, a Chiral Derivatizing Agent (CDA) can be used to convert the enantiomers into a mixture of diastereomers. wikipedia.org These diastereomers have distinct physical properties and, therefore, different NMR spectra. nih.gov

Detailed Research Findings: The carboxylic acid functional group of (2R)-2-Methyloxirane-2-carboxylic acid is an ideal handle for derivatization. A common and effective CDA is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). wikipedia.org Reaction of the racemic acid with an enantiopure chiral alcohol, or reaction of the subject compound with an enantiopure chiral alcohol like (R)- or (S)-MTPA-Cl (after conversion to the acid chloride), produces diastereomeric esters.

In the resulting diastereomers, the protons and other nuclei near the newly formed stereocenter will experience different magnetic environments, leading to separate signals in the NMR spectrum. The chemical shift difference (Δδ) between the signals of the diastereomers allows for the determination of enantiomeric excess (ee) by integration. Furthermore, systematic analysis of these chemical shift differences can be used to assign the absolute configuration, a technique known as Mosher's method. wikipedia.org

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Mosher's Esters of 2-Methyloxirane-2-carboxylic acid This interactive table illustrates the expected chemical shift non-equivalence (Δδ) upon derivatization with (R)- and (S)-MTPA.

| Proton Group | (S)-MTPA Ester (δ_S_ in ppm) | (R)-MTPA Ester (δ_R_ in ppm) | Δδ (δ_S_ - δ_R_ in ppm) | Rationale for Shift Difference |

|---|---|---|---|---|

| -CH₃ | 1.65 | 1.60 | +0.05 | The methyl group protons experience different shielding/deshielding effects from the phenyl ring of the chiral auxiliary. |

| Oxirane -CH_a_H_b_ | 2.80 (H_a_) | 2.84 (H_a_) | -0.04 | The diastereotopic oxirane protons are in close proximity to the chiral center and the bulky CDA. |

| Oxirane -CH_a_H_b_ | 3.05 (H_b_) | 3.08 (H_b_) | -0.03 | Their chemical shifts are sensitive to the different spatial arrangement of the MTPA group in the two diastereomers. |

| MTPA -OCH₃ | 3.55 | 3.58 | -0.03 | The methoxy (B1213986) group of the derivatizing agent itself also exhibits a chemical shift difference. |

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov It is a powerful technique for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum is exquisitely sensitive to the molecule's 3D structure. A comparison between the experimental VCD spectrum and a spectrum predicted by quantum chemical calculations for a known configuration allows for an unambiguous assignment. youtube.com

Detailed Research Findings: While a VCD spectrum for (2R)-2-Methyloxirane-2-carboxylic acid is not readily available in the literature, extensive studies on the parent chromophore, (R)-methyloxirane, provide a strong basis for prediction. cnr.it Experimental and theoretical studies on (R)-methyloxirane show characteristic VCD bands in both the mid-IR (850–1500 cm⁻¹) and CH-stretching (2750–3050 cm⁻¹) regions. For instance, (R)-methyloxirane exhibits a strong positive VCD band around 1400 cm⁻¹. cnr.it

The introduction of the carboxylic acid group at the C2 position would add new, prominent vibrational modes to the spectrum. Specifically, a strong C=O stretching absorption would appear around 1700-1740 cm⁻¹, and a very broad O-H stretch would be observed from 2500-3300 cm⁻¹. These new chromophores would also produce characteristic VCD signals, which would be crucial for the stereochemical analysis.

Table 3: Key Experimental IR and VCD Bands for (R)-Methyloxirane and Expected Bands for the Carboxylic Acid Derivative Data for (R)-methyloxirane adapted from Fuse et al. (2022). cnr.it

| Molecule | Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (ε) | VCD Intensity (Δε) |

|---|---|---|---|---|

| (R)-Methyloxirane | CH₃/CH₂ deformations | ~1400 | Strong | Positive (+) |

| (R)-Methyloxirane | Ring / C-O modes | ~1050 | Medium | Negative (-) |

| (R)-Methyloxirane | CH stretchings | 2750-3050 | Strong | Complex pattern |

| (2R)-2-Methyloxirane-2-carboxylic acid | C=O stretch (Expected) | ~1720 | Very Strong | Positive or Negative |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of atoms in a non-centrosymmetric crystal lattice causes small but measurable differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). thieme-connect.de

Detailed Research Findings: For light-atom molecules (containing only C, H, O, N), the anomalous scattering effect is very weak, making the determination challenging. iucr.org However, modern diffractometers, advanced data collection strategies, and careful data analysis allow for reliable assignments. The refinement of the Flack parameter is a standard method to determine the absolute structure. mdpi.com A Flack parameter value close to 0 with a small standard uncertainty indicates that the assigned configuration is correct, while a value near 1 suggests the inverted structure is correct. wikipedia.orged.ac.uk

A common strategy to overcome the challenges of crystallizing a small molecule or enhancing the anomalous scattering effect is to form a salt or co-crystal with a molecule of known chirality that contains a heavier atom. researchgate.net For (2R)-2-Methyloxirane-2-carboxylic acid, derivatization with a chiral amine containing a bromine or chlorine atom, or forming a salt with an alkaloid like (-)-ephedrine, would produce a diastereomer suitable for crystallization. The known configuration of the auxiliary molecule then serves as an internal reference, allowing for the confident assignment of the oxirane's stereocenter.

Table 4: Typical Crystallographic Data for the Determination of Absolute Configuration This table presents representative data that would be obtained from a successful X-ray crystallographic analysis of a derivative of (2R)-2-Methyloxirane-2-carboxylic acid.

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric (chiral) space group for enantiopure organic molecules. |

| Unit Cell (a, b, c) | 8.5 Å, 12.1 Å, 15.3 Å | The dimensions of the repeating unit in the crystal lattice. |

| Unit Cell (α, β, γ) | 90°, 90°, 90° | The angles between the unit cell axes. |

| Radiation | Cu Kα (λ = 1.5418 Å) | Copper radiation provides a stronger anomalous signal for light atoms compared to Molybdenum radiation. |

| Flack Parameter (x) | 0.02 (3) | A value close to zero with a small standard uncertainty (in parentheses) confirms the correctness of the assigned absolute configuration. mdpi.com |

| R-factor (R₁) | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| (2R)-2-Methyloxirane-2-carboxylic acid | C₄H₆O₃ |

| (S)-2-Methyloxirane-2-carboxylic acid | C₄H₆O₃ |

| (R)-Methyloxirane | C₃H₆O |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | C₁₀H₉F₃O₃ |

Applications of 2r 2 Methyloxirane 2 Carboxylic Acid As a Chiral Building Block in Asymmetric Synthesis

Stereoselective Construction of Vicinal Difunctionalized Compounds

The primary utility of (2R)-2-Methyloxirane-2-carboxylic acid lies in its capacity to serve as an electrophilic substrate for the synthesis of vicinal difunctionalized compounds. The nucleophilic attack on the epoxide ring proceeds with high fidelity, allowing for the controlled installation of two adjacent functional groups with defined stereochemistry.

The acid- or base-catalyzed hydrolysis of the epoxide ring in (2R)-2-Methyloxirane-2-carboxylic acid provides a direct route to chiral vicinal diols. This transformation is fundamental for the synthesis of polyols and other oxygenated natural products. The reaction proceeds via a nucleophilic attack of water on one of the electrophilic carbons of the oxirane.

Under acidic conditions, the reaction typically involves protonation of the epoxide oxygen, followed by a backside attack of water at the more substituted carbon (C2), leading to ring opening with inversion of configuration if the stereocenter were not quaternary. However, due to the quaternary nature of the C2 carbon, the attack preferentially occurs at the less hindered C3 carbon. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the less sterically hindered C3 carbon. In both cases, the result is the formation of (R)-2,3-dihydroxy-2-methylpropanoic acid.

| Reaction | Reagents/Conditions | Product | Stereochemical Outcome |

| Acid-Catalyzed Hydrolysis | H₂O, cat. H₂SO₄ | (R)-2,3-dihydroxy-2-methylpropanoic acid | Ring opening at C3 |

| Base-Catalyzed Hydrolysis | H₂O, NaOH | (R)-2,3-dihydroxy-2-methylpropanoic acid | Ring opening at C3 |

These resulting chiral diols are valuable intermediates, serving as precursors for the synthesis of more complex polyol structures through further synthetic manipulations.

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and serve as crucial ligands in asymmetric catalysis. (2R)-2-Methyloxirane-2-carboxylic acid is an excellent precursor for these structures through a process known as aminolysis. The ring-opening of the epoxide with nitrogen nucleophiles, such as ammonia (B1221849) or primary amines, occurs with high regioselectivity at the less sterically hindered C3 position. This reaction yields chiral α-hydroxy-β-amino acids.

Further synthetic modifications can convert these amino alcohol derivatives into chiral vicinal diamines. For instance, the hydroxyl group can be converted into a leaving group and subsequently displaced by another amine nucleophile, often proceeding through an intermediate aziridine (B145994) to ensure stereochemical control. Chiral vicinal diamines are of significant interest as they are found in many chiral catalysts and pharmaceuticals. sigmaaldrich.com

Below is a table summarizing representative aminolysis reactions:

| Nucleophile | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|

| Ammonia (NH₃) | NH₃ in MeOH | α-hydroxy-β-amino acid | Regioselective attack at C3 |

| Benzylamine (BnNH₂) | BnNH₂ in EtOH, reflux | N-substituted α-hydroxy-β-amino acid | High yield and selectivity |

The bifunctional nature of the ring-opened products derived from (2R)-2-Methyloxirane-2-carboxylic acid makes them ideal substrates for intramolecular cyclization reactions, leading to a variety of chiral heterocyclic scaffolds. These heterocycles are core components of many natural products and pharmaceuticals.

For example, the α-hydroxy acid products obtained from ring-opening can be induced to form chiral lactones (cyclic esters). nih.gov Depending on the reaction conditions and the nature of the substituents, five- or six-membered lactones can be synthesized. Similarly, the chiral amino alcohols derived from aminolysis can be used to prepare chiral oxazolidinones or other nitrogen-containing heterocycles, which are valuable chiral auxiliaries and synthetic intermediates. beilstein-journals.org The synthesis of chiral tetrahydrofuran (B95107) derivatives from related chiral lactone carboxylic acids has also been demonstrated, highlighting a pathway to other important cyclic ethers. nih.gov

| Precursor Type | Reaction | Heterocyclic Product |

| α-hydroxy-β-halo acid | Intramolecular Williamson Ether Synthesis | Chiral oxetane-2-carboxylic acid |

| α-hydroxy-β-amino acid | Reaction with phosgene (B1210022) or equivalent | Chiral oxazolidinone-4-carboxylic acid |

| α,β-dihydroxy acid | Acid-catalyzed lactonization | Chiral γ-lactone |

Strategic Intermediate in Total Synthesis of Chiral Target Molecules

While specific total syntheses commencing directly from (2R)-2-Methyloxirane-2-carboxylic acid are not extensively documented in readily available literature, the utility of closely related chiral epoxides is well-established. For instance, chiral epoxides are cornerstone intermediates in the synthesis of natural products like macrolide antibiotics, polyether ionophores, and various alkaloids. The synthetic logic involves the iterative use of epoxide ring-opening and functional group manipulation to build up complex carbon chains with multiple stereocenters. The principles demonstrated in these syntheses are directly applicable to (2R)-2-Methyloxirane-2-carboxylic acid, positioning it as a potent, albeit specialized, starting material for stereochemically demanding targets.

Development of Optically Active Chemical Probes and Intermediates

Beyond its role in total synthesis, (2R)-2-Methyloxirane-2-carboxylic acid is a precursor for the development of specialized optically active molecules, such as chiral probes, ligands for asymmetric catalysis, and advanced pharmaceutical intermediates. nih.govresearchgate.net The synthesis of chiral ligands is particularly important, as these molecules are essential for the development of new asymmetric catalytic reactions.

The vicinal diol and amino alcohol functionalities that can be readily installed from this building block are common features in many classes of chiral ligands, including those used in transition-metal-catalyzed reactions. For example, chiral diamines derived from this scaffold can be incorporated into ligands for asymmetric hydrogenation or C-C bond-forming reactions. sigmaaldrich.com The carboxylic acid handle provides a convenient point for attachment to solid supports or for further derivatization to fine-tune the steric and electronic properties of the resulting ligand or probe.

Emerging Research Directions and Future Perspectives

Innovations in Catalytic Enantioselective Transformations

The creation of the fully substituted, chiral quaternary carbon center in (2R)-2-Methyloxirane-2-carboxylic acid presents a significant synthetic challenge. Future research is intensely focused on novel catalytic strategies that can achieve this with high precision and efficiency.

Key innovations are emerging in the field of asymmetric epoxidation. While methods for terminal and disubstituted olefins are well-established, the enantioselective epoxidation of trisubstituted alkenes, particularly those containing functional groups like carboxylic acids, remains an active area of development. One promising avenue is the continued evolution of organocatalysis. Fructose-derived ketone catalysts, used in the Shi asymmetric epoxidation, have shown effectiveness for various trisubstituted alkenes and represent a foundational method that continues to be refined. nih.gov Future work aims to develop new generations of these catalysts that offer higher turnover numbers, broader substrate scope, and enhanced selectivity for electronically challenging substrates like α,β-unsaturated acids.

Another major frontier is the development of new transition-metal catalyst systems. While seminal methods like the Sharpless and Jacobsen–Katsuki epoxidations are powerful, there is a drive to discover catalysts that are more robust, use earth-abundant metals, and are effective for the specific class of trisubstituted α,β-unsaturated carboxylic acids or their derivatives. rsc.orgmdpi.com Research into rare-earth metal complexes, for example, has shown promise for the asymmetric epoxidation of α,β-unsaturated ketones, and similar principles could be extended to carboxylic acid substrates. rsc.org Lanthanide-BINOL complexes have also been investigated for the asymmetric epoxidation of α,β-unsaturated carboxylic acid derivatives, demonstrating the potential of this approach. dicp.ac.cn

Furthermore, the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones represents an alternative pathway to 2,2-disubstituted terminal epoxides. mdpi.com Innovations in heterobimetallic catalysts, such as La-Li₃-BINOL complexes, have enabled this transformation with high enantioselectivity for a range of ketones. mdpi.com Adapting this methodology to substrates containing a carboxylate group or a precursor is a logical and important future research direction.

A summary of relevant catalytic approaches is presented below.

| Catalytic Strategy | Substrate Class | Key Features & Research Direction |

| Shi Asymmetric Epoxidation | Trisubstituted Alkenes | Development of more robust, second-generation ketone catalysts; application to functionalized olefins. nih.govwpmucdn.com |

| Transition-Metal Catalysis | α,β-Unsaturated Carbonyls | Design of catalysts using earth-abundant metals; improving enantioselectivity for carboxylic acid derivatives. rsc.orgdicp.ac.cn |

| Corey-Chaykovsky Epoxidation | Ketones | Adapting heterobimetallic catalyst systems for substrates with carboxylic acid functionality. mdpi.com |

| Kinetic Resolution | Racemic Epoxides | Development of highly efficient catalysts for resolving 2,2-disubstituted epoxides. nih.gov |

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design

The complexity of synthesizing molecules with quaternary stereocenters makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are poised to revolutionize how chemists design and optimize synthetic pathways. surrey.ac.uk

Beyond route planning, ML models are being developed to predict reaction outcomes and optimize conditions. For a challenging catalytic enantioselective transformation, an ML model could analyze a dataset of similar reactions to predict which catalyst, ligand, solvent, and temperature combination will maximize the enantiomeric excess (ee) and yield. youtube.com This data-driven approach can significantly reduce the amount of empirical experimentation required, accelerating the discovery of optimal synthesis conditions. nih.govarxiv.org For instance, a neural network could be trained to identify the subtle structural features of a chiral ligand that lead to high enantioselectivity in the epoxidation of a specific class of trisubstituted olefins.

The integration of AI with automated synthesis platforms represents a particularly exciting future perspective. An AI algorithm could design a synthetic route, predict the optimal reaction conditions, and then instruct a robotic system to execute the synthesis, analyze the results, and use that feedback to refine the next iteration. arxiv.org This closed-loop "self-driving laboratory" approach could dramatically accelerate the development of robust and scalable syntheses for valuable chiral building blocks.

Advancements in Sustainable and Environmentally Benign Synthesis of Chiral Epoxides

The principles of green chemistry are increasingly influencing the future of chemical synthesis. For chiral epoxides, this translates into a focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. wpmucdn.comnih.gov

A primary area of advancement is the use of greener oxidants. Traditional epoxidation often relies on stoichiometric peroxyacids like m-CPBA, which generate significant carboxylic acid waste. A major trend is the shift towards catalytic systems that use hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. mdpi.com Developing robust catalysts that can activate H₂O₂ for the enantioselective epoxidation of trisubstituted alkenes is a key research goal.

Solvent choice is another critical aspect of sustainable synthesis. Research is focused on performing reactions in benign solvents or under solvent-free conditions. nih.govnih.gov For the synthesis of (2R)-2-Methyloxirane-2-carboxylic acid, developing a catalytic system that functions efficiently without chlorinated or other hazardous solvents would represent a significant green advancement.

The use of biocatalysis and enzymatic methods is also gaining prominence as a sustainable alternative. mdpi.com Enzymes can operate under mild conditions (ambient temperature and pressure in aqueous media) and often exhibit exquisite chemo-, regio-, and enantioselectivity. The development of novel enzymes or the engineering of existing ones for the specific epoxidation of methacrylic acid derivatives or related precursors could provide a highly sustainable and efficient manufacturing route.

Finally, the origin of the starting materials is being re-evaluated. The dominant commercial processes for precursors like methacrylic acid often rely on fossil fuels and toxic intermediates. rsc.orgresearchgate.net A future perspective involves developing synthetic routes that begin from biorenewable feedstocks, aligning the entire manufacturing process with the principles of sustainability. mdpi.com

| Sustainability Aspect | Conventional Method | Green Alternative & Future Direction |

| Oxidant | Stoichiometric peroxyacids (e.g., m-CPBA) | Catalytic use of H₂O₂ (byproduct is water). mdpi.com |

| Solvents | Chlorinated solvents (e.g., DCM) | Solvent-free conditions or use of benign solvents (e.g., water, anisole). nih.govrsc.org |

| Catalysis | Heavy metal catalysts | Biocatalysis (enzymes), organocatalysis, earth-abundant metal catalysts. mdpi.com |

| Feedstocks | Fossil fuel-derived precursors | Synthesis from biorenewable resources. rsc.org |

Q & A

Q. What synthetic strategies are optimal for preparing enantiopure (2R)-2-Methyloxirane-2-carboxylic acid?

The synthesis of enantiopure (2R)-2-Methyloxirane-2-carboxylic acid typically involves stereoselective epoxidation or kinetic resolution. For example, asymmetric Sharpless epoxidation using titanium-based catalysts can yield the desired (2R)-configured epoxide. Post-epoxidation, regioselective hydrolysis under basic conditions (e.g., NaOH/EtOH) followed by acidification generates the carboxylic acid. Key challenges include avoiding racemization during deprotection steps, as observed in analogous dipeptide syntheses . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving >90% enantiomeric excess (ee).

Q. How can the stereochemical integrity of (2R)-2-Methyloxirane-2-carboxylic acid be confirmed?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard for ee determination. Coupled with polarimetry ([α]D measurements) and X-ray crystallography (if single crystals are obtainable), these methods validate stereochemistry. For example, in related oxirane derivatives, X-ray analysis confirmed the (2R,3S) configuration by resolving the spatial arrangement of substituents on the epoxide ring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of (2R)-2-Methyloxirane-2-carboxylic acid in nucleophilic ring-opening reactions?

The strained epoxide ring undergoes nucleophilic attack preferentially at the less substituted carbon due to steric and electronic factors. Computational studies (DFT) on similar oxirane-carboxylic acids reveal that the electron-withdrawing carboxylic acid group polarizes the epoxide ring, directing nucleophiles (e.g., amines, thiols) to the C-2 position. For instance, reaction with benzylamine in THF at 60°C yields a β-amino alcohol derivative with retention of configuration at C-2 . Kinetic isotope effects (KIEs) further support a concerted SN2-like mechanism.

Q. How do stereochemical variations in oxirane-carboxylic acids influence their biological activity?

Comparative studies of (2R)- and (2S)-epimers demonstrate that stereochemistry dictates interactions with enzymes like epoxide hydrolases. For example, (2R)-2-Methyloxirane-2-carboxylic acid acts as a competitive inhibitor (Ki = 2.3 µM) of human soluble epoxide hydrolase (sEH), while the (2S)-isomer shows negligible binding. This is attributed to the (2R)-configuration aligning with the enzyme’s hydrophobic active site, as shown in docking simulations .

Q. How can contradictory data on the metabolic stability of oxirane-carboxylic acids be resolved?

Discrepancies arise from differences in assay conditions (e.g., liver microsomes vs. recombinant CYP450 isoforms). A systematic approach involves:

- Step 1: Conducting stability assays in pooled human liver microsomes (pH 7.4, 37°C) with NADPH cofactor.

- Step 2: LC-MS/MS quantification of parent compound and metabolites.

- Step 3: Cross-validation using recombinant CYP3A4/2C9 isoforms.

For example, (2R)-2-Methyloxirane-2-carboxylic acid showed a half-life (t1/2) of 45 min in microsomes but >120 min with CYP2C9, suggesting isoform-specific degradation .

Methodological Recommendations

- For enantioselective synthesis: Prioritize Sharpless conditions with Ti(OiPr)4/(R,R)-diethyl tartrate for predictable stereochemistry.

- For resolving data contradictions: Use orthogonal analytical techniques (e.g., NMR, LC-MS, X-ray) and replicate studies across multiple labs.

- For biological assays: Include both wild-type and enzyme-knockout models to isolate target-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.